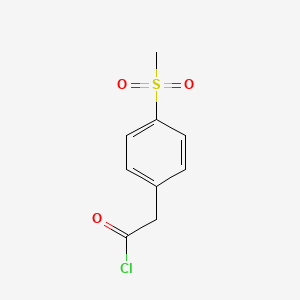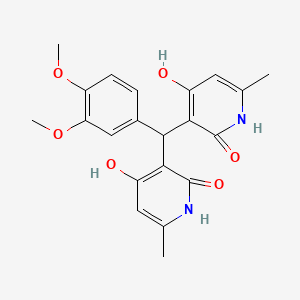
3-(Piperazin-1-yl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(Piperazin-1-yl)picolinonitrile” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . These derivatives are synthesized through a multi-step procedure and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The exact molecular structure of “3-(Piperazin-1-yl)picolinonitrile” is not provided in the available literature.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are part of a multi-step procedure . The exact chemical reactions for the synthesis of “3-(Piperazin-1-yl)picolinonitrile” are not explicitly mentioned in the available literature.Scientific Research Applications
Antibacterial Activity
3-(Piperazin-1-yl)picolinonitrile: derivatives have been synthesized and evaluated for their antibacterial properties. One of the compounds exhibited significant activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL . This suggests potential use as an antibacterial agent.
Antifungal Potential
While not directly related to Candida species, similar compounds (6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines) have been investigated as antifungal agents . Further exploration of 3-(Piperazin-1-yl)picolinonitrile derivatives in this context could be valuable.
Dopamine and Serotonin Antagonists
Derivatives of this compound act as dopamine and serotonin antagonists. These properties are relevant in the field of antipsychotic drug development . Investigating their efficacy and safety profiles could lead to novel treatments.
Bioactive Scaffold
The isothiazole-piperazine hybrid structure serves as a bioactive scaffold. Researchers can explore modifications to enhance biological activity. Such studies contribute to drug discovery and development .
MC4 Receptor Agonistic Activity
Piperazine derivatives, including those with the 3-(Piperazin-1-yl)picolinonitrile core, exhibit MC4 receptor agonistic activity. This receptor is involved in appetite regulation and energy homeostasis . Further investigations may reveal therapeutic potential.
Urinary Dysfunction Treatment
Benzisothiazole derivatives (related to the benzothiazole moiety) have been explored for urinary dysfunction treatment . Considering the structural similarity, 3-(Piperazin-1-yl)picolinonitrile derivatives might also be relevant in this context.
properties
IUPAC Name |
3-piperazin-1-ylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-10(2-1-3-13-9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGYLYWLKGGTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2543994.png)
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(3aR,5S,5aS,8aS,8bR)-phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2543998.png)

![7-Ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2544004.png)
![5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B2544005.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2544007.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)
![2-[5-(Dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetic acid;hydrochloride](/img/structure/B2544012.png)